4-Iodopiperidine hydrochloride
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Overview
Description
4-Iodopiperidine hydrochloride: is a chemical compound with the molecular formula C5H11ClIN. It is a derivative of piperidine, where an iodine atom is substituted at the fourth position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodopiperidine hydrochloride can be synthesized through various methods. One common method involves the iodination of piperidine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures high purity and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Iodopiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding piperidone derivatives.
Reduction Reactions: It can be reduced to form piperidine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. Reaction conditions typically involve solvents like dimethylformamide or acetonitrile and temperatures ranging from 25-100°C.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, and thiol derivatives of piperidine.
Oxidation Reactions: Products include piperidone derivatives.
Reduction Reactions: Products include various reduced piperidine derivatives.
Scientific Research Applications
4-Iodopiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a substrate or inhibitor in biochemical reactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-iodopiperidine hydrochloride involves its interaction with molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including signal transduction, enzyme catalysis, and cellular metabolism .
Comparison with Similar Compounds
4-Iodopyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-Bromopiperidine hydrochloride: Similar but with a bromine atom instead of an iodine atom.
4-Chloropiperidine hydrochloride: Similar but with a chlorine atom instead of an iodine atom
Uniqueness: 4-Iodopiperidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine make it more reactive in certain substitution and coupling reactions, providing unique opportunities in synthetic chemistry .
Properties
IUPAC Name |
4-iodopiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYJSBKHQLVCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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